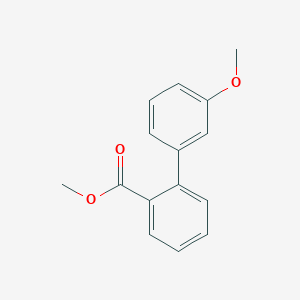
Methyl 2-(4-methoxyphenyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-methoxyphenyl)benzoate is an organic compound that belongs to the class of aromatic esters. It is characterized by the presence of a methoxy group attached to the benzene ring, which is further connected to a benzoate ester. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-(4-methoxyphenyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts like sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(4-methoxyphenyl)benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to yield alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Halogens, nitrating agents, or sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2-(4-methoxyphenyl)benzoate has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of fragrances, flavorings, and as a starting material for the synthesis of dyes and polymers.
Mécanisme D'action
The mechanism by which methyl 2-(4-methoxyphenyl)benzoate exerts its effects depends on the specific reactions it undergoes. For instance, in oxidation reactions, the methoxy group can be converted to a more reactive form, facilitating further chemical transformations. The molecular targets and pathways involved vary based on the context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparaison Avec Des Composés Similaires
Methyl benzoate: Lacks the methoxy group, resulting in different reactivity and applications.
4-Methoxybenzoic acid: Contains a carboxylic acid group instead of an ester, leading to different chemical behavior.
Methyl 4-methoxybenzoate: Similar structure but with the methoxy group in a different position, affecting its reactivity.
Uniqueness: Methyl 2-(4-methoxyphenyl)benzoate is unique due to the specific positioning of the methoxy group and the ester functionality, which imparts distinct chemical properties and reactivity patterns. This makes it a valuable compound for targeted synthetic applications and research studies.
Propriétés
IUPAC Name |
methyl 2-(4-methoxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-12-9-7-11(8-10-12)13-5-3-4-6-14(13)15(16)18-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIFWMFGIZWKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{3-[3-(benzyloxy)phenyl]phenyl}acetate](/img/structure/B7960773.png)

![Methyl 3-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7960782.png)




![Methyl 2-[4-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7960828.png)
![Methyl 3-[2-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7960844.png)


![4'-fluoro-3-hydroxy-[1,1'-Biphenyl]-4-carboxylic acid methyl ester](/img/structure/B7960865.png)
